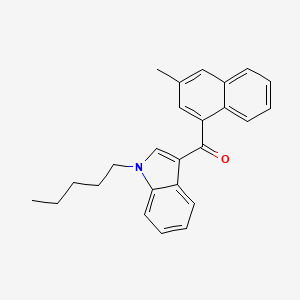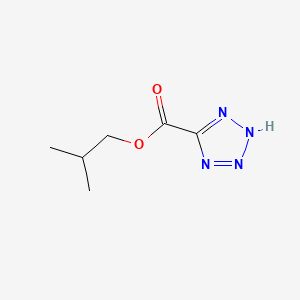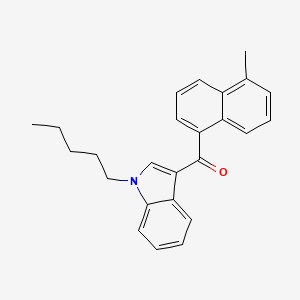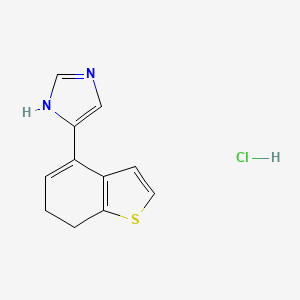
L-Ornithine-d6 Hydrochloride
説明
L-Ornithine-d6 Hydrochloride is a deuterium-labeled form of the amino acid L-Ornithine . It is a white crystalline powder that is soluble in water . This compound plays a central role in the urea cycle and is also important for the disposal of excess nitrogen .
Synthesis Analysis
L-Ornithine is produced by microbial fermentation using Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as the microbial cell factory . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum . These strategies include reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution .Molecular Structure Analysis
The molecular formula of L-Ornithine-d6 Hydrochloride is C5H13ClN2O2 . The molecular weight is 174.66 g/mol . The IUPAC name is (2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride . The InChI is InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4 (7)5 (8)9;/h4H,1-3,6-7H2, (H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2 .Chemical Reactions Analysis
L-Ornithine-d6 Hydrochloride is chemically similar to L-Ornithine, but with six deuterium atoms replacing six hydrogen atoms . Deuterium is a stable isotope of hydrogen, and its incorporation into L-Ornithine-d6 Hydrochloride allows for more accurate and sensitive detection of L-Ornithine in metabolic studies .Physical And Chemical Properties Analysis
L-Ornithine-d6 Hydrochloride is a white to off-white solid . It is soluble in water . The exact mass is 174.1042158 g/mol .科学的研究の応用
Biosynthesis of L-Arginine and L-Proline
L-Ornithine hydrochloride is used in the biosynthesis of L-arginine and L-proline . These are essential amino acids that play a crucial role in various biological processes, including cell division, wound healing, and immune function.
Ammonia Metabolism
L-Ornithine plays an important role in ammonia metabolism via the urea cycle . The urea cycle is a series of biochemical reactions that convert toxic ammonia to urea, which can be safely excreted from the body.
Metabolic Engineering
L-Ornithine is used in metabolic engineering to develop high L-ornithine-producing strains . This involves various strategies such as reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, and increasing the supply of intracellular cofactors .
Treatment for Non-Alcoholic Fatty Liver Disease (NAFLD)
L-Ornithine-l-aspartate (LOLA) has been found to beneficially modulate the expression of genes related to fatty acid import/transport and synthesis . It also reduces cellular ATP and acetyl-CoA, and favorably modulates the expression of master regulators/genes of energy balance/mitochondrial biogenesis .
Enhancement of Taste Preferences
L-Ornithine has been shown to enhance preferences to sweet, salty, umami, and fat taste solutions in mice . This could potentially be used to improve the taste of food products.
Microbial Fermentation
L-Ornithine is produced by microbial fermentation using Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as the microbial cell factory . This eco-friendly technology can address the growing concerns about environmental issues and can be used to establish a sustainable economy independent of fossil fuels .
作用機序
Target of Action
L-Ornithine-d6 Hydrochloride, a deuterium-labeled form of L-Ornithine Hydrochloride , primarily targets the urea cycle in the body . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the disposal of excess nitrogen .
Mode of Action
L-Ornithine is metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This process is particularly affected by burns or other injuries, which can alter the state of L-arginine in tissues throughout the body .
Biochemical Pathways
L-Ornithine plays a central role in the urea cycle . It is produced from the splitting off of urea from arginine . L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . In the metabolic pathway of L-Ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde .
Pharmacokinetics
It’s known that l-ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) .
Result of Action
The action of L-Ornithine-d6 Hydrochloride results in the reduction of serum cortisol levels and the cortisol/DHEA-S ratio . It also reduces anger and improves perceived sleep quality . On a molecular level, L-Ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine .
Action Environment
Environmental factors can influence the action of L-Ornithine-d6 Hydrochloride. For instance, both L- and D-ornithine have been tentatively identified in the Murchison meteorite at a concentration of approximately <5 ppb
Safety and Hazards
L-Ornithine-d6 Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If inhaled, remove to fresh air . If ingested, clean mouth with water .
将来の方向性
特性
IUPAC Name |
(2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-IYAGNYDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745998 | |
| Record name | L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347841-40-1 | |
| Record name | L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B588671.png)




![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)



![4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 (Mixture of Diastereomers)](/img/structure/B588690.png)